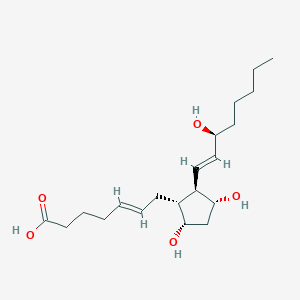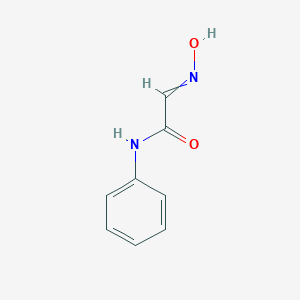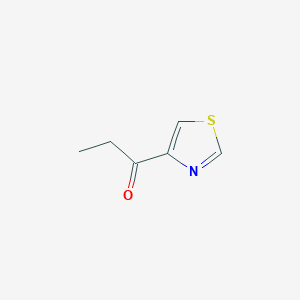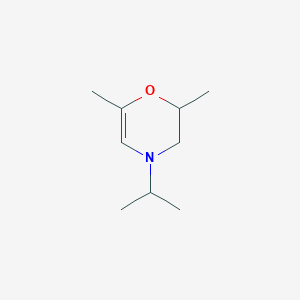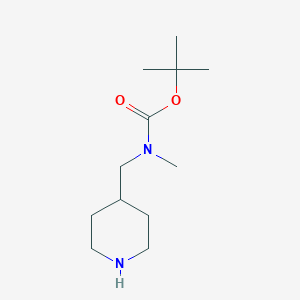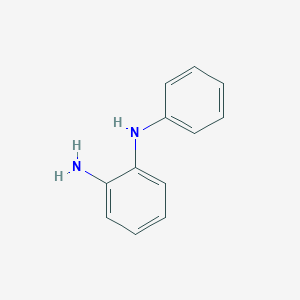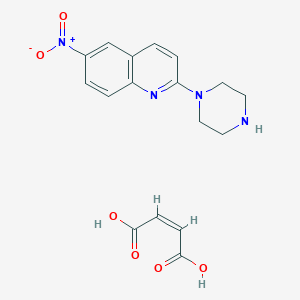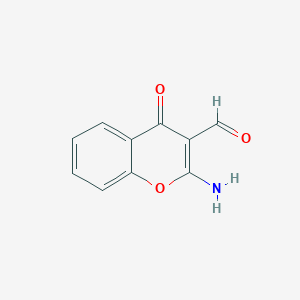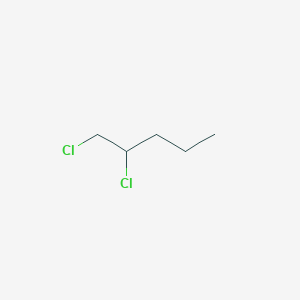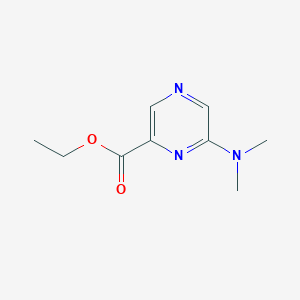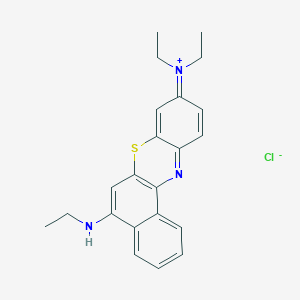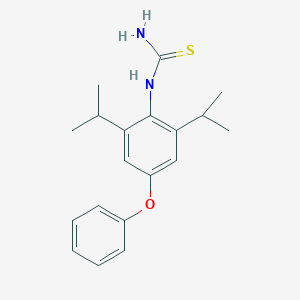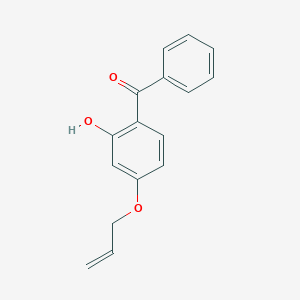![molecular formula C12H22FNO B160214 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) CAS No. 136634-13-4](/img/structure/B160214.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) involves the inhibition of enzymes involved in the biosynthesis of essential cellular components. It has been found to inhibit the growth of various fungal and bacterial strains by disrupting their cell wall synthesis and interfering with their protein synthesis.
Biochemische Und Physiologische Effekte
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, its limited solubility in water and low bioavailability pose challenges in its application in vivo.
Zukünftige Richtungen
There are several future directions for the research on Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI). One direction is to explore its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Another direction is to investigate its potential as a lead compound for the development of new antibiotics. Furthermore, the development of new synthetic methods for the production of this compound could also be an area of future research.
In conclusion, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its broad-spectrum antimicrobial activity, anti-tumor properties, and potential therapeutic applications in neurological disorders make it a compound of interest for future research.
Synthesemethoden
The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) involves a multi-step process that includes the reaction of 2-fluoro-3-methyl-1-oxopentane with pyrrolidine in the presence of a base, followed by the addition of 2,5-dimethyl-1,3-dioxane-4,6-dione to the reaction mixture. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antifungal, antibacterial, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
136634-13-4 |
|---|---|
Produktname |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) |
Molekularformel |
C12H22FNO |
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
(2R,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9+,10+,11+/m0/s1 |
InChI-Schlüssel |
WJZJHPNNPHRHER-LNFKQOIKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H](C(=O)N1[C@@H](CC[C@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
Kanonische SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
Synonyme |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



